6-Fluoroimidazo[1,2-b]pyridazine

C-H activation palladium catalysis 3,6-disubstituted imidazo[1,2-b]pyridazine synthesis

Select 6-fluoroimidazo[1,2-b]pyridazine for kinase inhibitor programs requiring efficient C-H activation: the 6-fluoro substituent achieves 94% yield vs. 1.4% for 6-chloro, reducing Pd catalyst loading 5-fold. LogP 0.87 preserves CNS lipophilicity headroom (0.5–0.6 units below chloro/bromo analogs). MW 137.11 with ¹⁹F NMR handle maximizes heavy-atom budget for FBDD campaigns. ≥98% purity. Ideal for Mps1/TTK, DYRK1A, CLK1, IKKβ, Haspin inhibitor synthesis and ¹⁸F-PET tracer development. Bulk GMP quantities available.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
CAS No. 113501-27-2
Cat. No. B044439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-b]pyridazine
CAS113501-27-2
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2)F
InChIInChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
InChIKeyURQYCXJSMFGDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroimidazo[1,2-b]pyridazine (CAS 113501-27-2): A Fluorinated Heteroaromatic Scaffold for Kinase Inhibitor Discovery and Chemical Biology


6-Fluoroimidazo[1,2-b]pyridazine (CAS 113501-27-2) is a fluorinated fused heterocycle comprising an imidazole ring annulated to a pyridazine core . With a molecular formula C₆H₄FN₃ and molecular weight of 137.11 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a key starting material for the construction of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives that act as kinase inhibitors [1]. The strategic placement of the fluorine atom at the 6-position modulates electronic properties, lipophilicity (LogP ≈ 0.87), and metabolic stability, distinguishing it from its 6-chloro, 6-bromo, and 6-iodo congeners [2]. This scaffold has been incorporated into inhibitors targeting Mps1 (TTK), IKKβ, Haspin, CDK12/13, DYRK1A, and CLK1 kinases, as well as ligands for peripheral benzodiazepine receptors and β-amyloid plaques [1][3].

Why 6-Fluoroimidazo[1,2-b]pyridazine Cannot Be Simply Replaced by 6-Chloro, 6-Bromo, or Other Analogs


The halogen substituent at the 6-position of the imidazo[1,2-b]pyridazine scaffold is not a passive placeholder; it fundamentally dictates synthetic reactivity, physicochemical properties, and biological target engagement [1]. The 6-fluoro derivative enables palladium-catalyzed C-H activation chemistry that fails with the 6-chloro analog, which under identical conditions achieves only a ~1.4% reaction rate [2]. Moreover, the fluorine atom confers a LogP of ~0.87, approximately 0.5–0.6 units lower than the 6-chloro and 6-bromo congeners, translating to measurably different aqueous solubility and nonspecific binding profiles . In biological assays, the 6-fluoro substitution produces a distinct balance of target binding affinity and lipophilicity compared to 6-chloro or 6-iodo variants, as demonstrated in direct head-to-head amyloid-β plaque binding studies [3]. These quantitative differences across multiple orthogonal dimensions—synthetic accessibility, lipophilicity, molecular weight, and target binding—mean that replacing 6-fluoroimidazo[1,2-b]pyridazine with a generic 6-haloimidazo[1,2-b]pyridazine without re-optimization is unsupported and may compromise synthetic yield, pharmacokinetic profile, or biological activity.

Quantitative Comparator-Based Differentiation Evidence for 6-Fluoroimidazo[1,2-b]pyridazine


C-H Activation Reaction Efficiency: 6-Fluoro vs. 6-Chloro for 3,6-Disubstituted Imidazo[1,2-b]pyridazine Synthesis

In a direct head-to-head comparison within the same patent specification, 6-fluoroimidazo[1,2-b]pyridazine as starting material enabled a palladium-catalyzed C-H activation coupling with an aryl group to proceed with 94.1% isolated gross yield (Example 3), using only 0.02 equivalents of palladium acetate [1]. In stark contrast, the analogous reaction using 6-chloroimidazo[1,2-b]pyridazine as starting material under literature-reported conditions (0.1 equiv. Pd(OAc)₂, 0.2 equiv. PPh₃, K₂CO₃, toluene, 110°C, 24 h) yielded merely a 1.4% reaction rate as measured by HPLC in the Reference Example [1]. The patent explicitly states that 'when 6-chloroimidazo[1,2-b]pyridazine was used as a starting material, the introduction of an aryl group having an electron-donating substituent with a complicated structure causes an extremely large reduction in yield,' whereas the 6-fluoro method exhibited 'a high reaction rate although the amount of the palladium catalyst used was one fifth of that in the Reference Example' [1].

C-H activation palladium catalysis 3,6-disubstituted imidazo[1,2-b]pyridazine synthesis kinase inhibitor intermediate

Lipophilicity (LogP) Differentiation Across 6-Halogen Imidazo[1,2-b]pyridazine Congeners

The calculated partition coefficient (LogP) of 6-fluoroimidazo[1,2-b]pyridazine is 0.87, lower than that of its 6-chloro analog (LogP = 1.38) and substantially lower than the 6-bromo analog (LogP = 1.49) . This trend is consistent with the increasing size and polarizability of the halogen series (F < Cl < Br). The lower LogP of the 6-fluoro compound corresponds to higher aqueous solubility and reduced nonspecific tissue binding, which are critical parameters in central nervous system (CNS) drug discovery and PET tracer development [1].

Lipophilicity LogP CNS drug design ADME

Amyloid-β Plaque Binding Affinity and Lipophilicity Trade-off: 6-Fluoro vs. 6-Chloro vs. 6-Iodo Analogs

In a systematic head-to-head comparison of 6-halogen substituted N,N-dimethylamino imidazo[1,2-b]pyridazine derivatives evaluated for binding to synthetic Aβ₁₋₄₀ amyloid aggregates, the 6-fluoro analog (compound 2a) displayed a Ki of 41.4 ± 1.8 nM with a cLog P of 3.00. The 6-chloro analog (2b) showed Ki = 34.2 ± 1.2 nM (cLog P = 3.57), and the 6-iodo analog (2c) showed Ki = 18.4 ± 0.4 nM (cLog P = 3.98) [1]. While the 6-iodo derivative was 2.3-fold more potent than the 6-fluoro derivative, it also carried 0.98 units higher cLog P, which is associated with increased nonspecific white matter binding in brain PET imaging. The 6-fluoro analog thus offers the most favorable balance of target affinity and lipophilicity among the halogen congeners tested [1].

amyloid-beta PET imaging Alzheimer's disease structure-activity relationship

Molecular Weight Advantage of 6-Fluoroimidazo[1,2-b]pyridazine for Fragment-Based Drug Discovery

6-Fluoroimidazo[1,2-b]pyridazine has a molecular weight of 137.11 g/mol, which is 16.5 Da lower than the 6-chloro analog (153.57 g/mol) and 60.9 Da lower than the 6-bromo analog (198.02 g/mol) . This places it firmly within the 'rule-of-three' guidelines for fragment-based screening (MW < 300, ideally < 250), where each heavy atom added during hit-to-lead optimization must earn its place by contributing to potency [1]. The heavier chlorine and bromine atoms consume more molecular weight 'budget' without necessarily providing commensurate gains in binding energy.

fragment-based drug discovery molecular weight lead optimization ligand efficiency

Highest-Value Application Scenarios for 6-Fluoroimidazo[1,2-b]pyridazine Derived from Quantitative Differentiation Evidence


Industrial-Scale Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Kinase Inhibitors via Palladium-Catalyzed C-H Activation

Process chemistry groups developing scalable routes to 3,6-disubstituted imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., Mps1/TTK, IKKβ, or Haspin inhibitors) should prioritize 6-fluoroimidazo[1,2-b]pyridazine as the key intermediate. The patent-validated C-H activation protocol using this compound achieves 94% yield with 0.02 equivalents of palladium catalyst, whereas the 6-chloro alternative fails to react under analogous conditions (1.4% HPLC conversion) [1]. This translates to a 67-fold improvement in reaction efficiency and a 5-fold reduction in palladium catalyst loading, directly lowering cost of goods and waste stream complexity for GMP manufacturing of clinical candidates.

Design of CNS-Penetrant Kinase Inhibitors Requiring Low Lipophilicity

Medicinal chemistry programs targeting CNS kinases (e.g., DYRK1A for Alzheimer's disease or CLK1 for neurodegenerative disorders) benefit from the LogP of 0.87 for the 6-fluoro scaffold, which is 0.5–0.6 units lower than the 6-chloro (LogP 1.38) and 6-bromo (LogP 1.49) alternatives [1]. Given that CNS drug candidates typically require LogP < 3 for adequate brain penetration with minimal P-glycoprotein efflux, the 6-fluoro scaffold provides a more favorable starting point, preserving lipophilicity headroom for necessary pharmacophore elaborations.

Development of Fluorine-18 Labeled PET Tracers for Amyloid-β Imaging

Radiochemistry teams developing ¹⁸F-labeled PET tracers for Alzheimer's disease amyloid imaging can leverage the intrinsic fluorine atom of 6-fluoroimidazo[1,2-b]pyridazine as a potential isotopic labeling site. Direct head-to-head binding data show that the 6-fluoro N,N-dimethylamino analog (2a) achieves Ki = 41.4 nM for Aβ₁₋₄₀ aggregates with a cLog P of 3.00, offering an optimal balance of affinity and lipophilicity compared to the more potent but more lipophilic 6-iodo analog (Ki = 18.4 nM, cLog P = 3.98) [2]. The lower cLog P is expected to translate to reduced nonspecific white matter binding and higher gray-matter-to-white-matter contrast in clinical PET imaging.

Construction of Fragment-Based Screening Libraries for Kinase Drug Discovery

Fragment-based drug discovery (FBDD) campaigns targeting the ATP-binding site of kinases can incorporate 6-fluoroimidazo[1,2-b]pyridazine as a privileged fragment due to its low molecular weight (137.11 g/mol) compared to the 6-chloro (153.57 g/mol) and 6-bromo (198.02 g/mol) fragments [1]. The fluorine atom provides a sensitive ¹⁹F NMR handle for fragment screening and binding confirmation. Starting with the lowest-MW halogen congener maximizes the heavy-atom budget for subsequent fragment growth, enabling addition of 15–20 heavy atoms before exceeding drug-likeness thresholds, versus only 12–14 for the bromo analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.